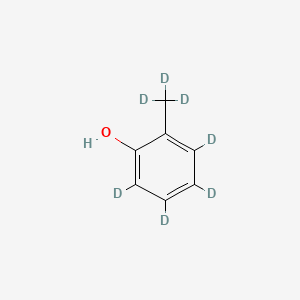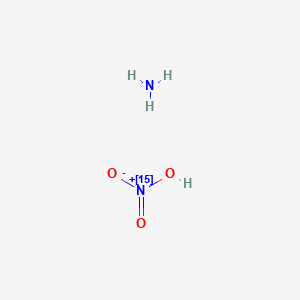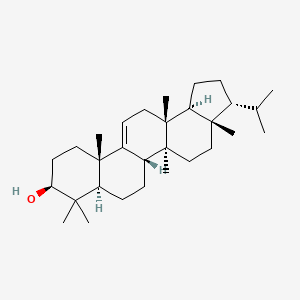
高粱酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a naturally occurring compound found in the seeds of sorghum (Sorghum bicolor). It is a yellow crystalline solid with notable antioxidant and anti-inflammatory properties. (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is a polyphenolic compound, characterized by multiple hydroxyl (-OH) functional groups, which contribute to its biological activities .
科学研究应用
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol has diverse applications in scientific research:
Chemistry: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is studied for its antioxidant properties and potential as a natural preservative in food and cosmetic industries.
Biology: Research focuses on its anti-inflammatory and anti-cancer activities, exploring its role in inhibiting the growth of cancer cells and reducing inflammation.
Medicine: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is investigated for its potential therapeutic effects in treating diseases such as diabetes, cancer, and cardiovascular disorders.
Industry: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol is used in the development of bio-based materials and as an additive in food products for its health benefits .
作用机制
Target of Action
Sorghumol, a compound found in sorghum, primarily targets the Hydroxycinnamoyltransferase (HCT) enzyme . This enzyme participates in an early step of the phenylpropanoid pathway, which is crucial for the biosynthesis of monolignols, coniferyl alcohol, and sinapyl alcohol . These monolignols are essential components of lignin, a major structural and protective component of plant cell walls .
Mode of Action
The mode of action of Sorghumol involves its interaction with the Hydroxycinnamoyltransferase enzyme. The crystal structures of this enzyme in its apo-form and ternary complex with shikimate and p-coumaroyl-CoA reveal the roles of threonine-36, serine-38, tyrosine-40, histidine-162, arginine-371, and threonine-384 in catalysis and specificity . During this interaction, p-coumaroyl-CoA is converted to its product during crystal soaking .
Biochemical Pathways
Sorghumol affects the phenylpropanoid pathway, which is responsible for the biosynthesis of monolignols . These monolignols are then polymerized to form lignin, a major component of plant cell walls . The specific composition of lignin subunits varies among species, tissues, and developmental stages .
Pharmacokinetics
It is known that sorghumol is a part of the plant’s defense mechanism, and its production can be induced under certain environmental conditions .
Result of Action
The action of Sorghumol results in the production of lignin, which provides structural integrity and protection to plant cell walls . This contributes to the plant’s ability to withstand various environmental stresses, making sorghum a resilient crop .
Action Environment
The action, efficacy, and stability of Sorghumol are influenced by various environmental factors. Sorghum, the plant from which Sorghumol is derived, is known for its resilience to harsh environmental conditions, including drought and high temperatures . This suggests that the production and action of Sorghumol may be enhanced under stress conditions, contributing to the plant’s overall resilience .
准备方法
Synthetic Routes and Reaction Conditions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol can be extracted from sorghum seeds using solvent extraction methods. A common approach involves using ethanol as a solvent to extract sorghumol from the seeds. The process typically includes the following steps:
Grinding: The sorghum seeds are ground into a fine powder.
Extraction: The powder is mixed with ethanol and subjected to continuous stirring.
Filtration: The mixture is filtered to remove solid residues.
Evaporation: The solvent is evaporated to obtain crude sorghumol.
Purification: The crude extract is purified using crystallization techniques to obtain pure sorghumol.
Industrial Production Methods: Industrial production of sorghumol involves large-scale extraction using similar solvent-based methods. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity. The industrial process ensures consistent quality and scalability for commercial applications .
化学反应分析
Types of Reactions: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol undergoes various chemical reactions, including:
Oxidation: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction of sorghumol can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Esterified or alkylated sorghumol derivatives.
相似化合物的比较
Friedelin: A triterpenoid with anti-inflammatory and anti-cancer properties.
Epifriedelanol: Another triterpenoid known for its antioxidant activity.
Stearic Acid: A fatty acid with various industrial applications.
Uniqueness of (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol: (3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol stands out due to its multiple hydroxyl groups, which enhance its antioxidant capacity. Its presence in sorghum seeds makes it a readily available and sustainable source of bioactive compounds. Additionally, sorghumol’s potential therapeutic effects in various diseases highlight its significance in scientific research and industrial applications .
属性
IUPAC Name |
(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYANPOOORUCFJ-RLUCXGOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Sorghumol against cancer cells?
A1: Research suggests that Sorghumol exhibits anticancer activity primarily by targeting the m-TOR/PI3K/AKT signaling pathway. [] This pathway is frequently dysregulated in cancer, contributing to uncontrolled cell growth and survival. Sorghumol inhibits the phosphorylation of key proteins within this pathway (p-mTOR, p-PI3K, and p-AKT), ultimately leading to decreased proliferation and increased apoptosis (programmed cell death) in cancer cells. [] Additionally, Sorghumol induces G2/M cell cycle arrest, further inhibiting cancer cell proliferation. []
Q2: What is the chemical structure of Sorghumol?
A2: Sorghumol (also known as 21-epi-isoarborinol) is a pentacyclic triterpenoid. [] While its exact molecular formula and weight are not explicitly mentioned in the provided abstracts, its structure has been elucidated through spectroscopic methods, including mass spectrometry and 1H NMR. [] Studies comparing it to other migrated hopanes, specifically its epimer, isoarborinol, have been crucial in determining its stereochemistry. []
Q3: In which plant species has Sorghumol been identified?
A3: Sorghumol has been isolated from several plant species, including:
- Sorghum bicolor: This was the plant from which Sorghumol was initially identified and characterized. []
- Anoectochilus roxburghii: This orchid species yielded Sorghumol alongside novel acyl esters. [, ]
- Kirganelia reticulata: This plant is another source of Sorghumol, highlighting its presence in diverse botanical families. []
- Anoectochilus moulmeinensis, Anoectochilus chapaensis: These orchid species have also been identified as sources of Sorghumol. [, ]
- Artemisia anomala S. Moore: This plant represents another genus from which Sorghumol has been isolated. []
Q4: Are there any known analytical methods for detecting and quantifying Sorghumol?
A4: Although specific analytical techniques for quantifying Sorghumol are not detailed in the provided abstracts, various chromatographic and spectroscopic methods are likely employed. These may include:
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are commonly used for separating and identifying triterpenoids like Sorghumol. []
- Mass Spectrometry (MS): This method helps determine the molecular weight and fragmentation pattern, providing structural information. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and other NMR techniques provide detailed information about the compound's structure, including the arrangement of atoms and stereochemistry. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester](/img/structure/B566142.png)
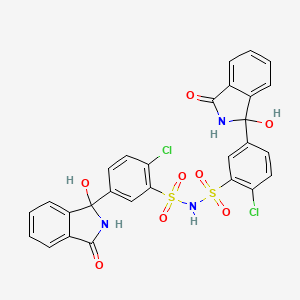
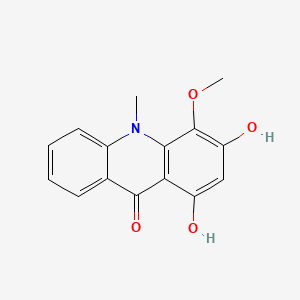
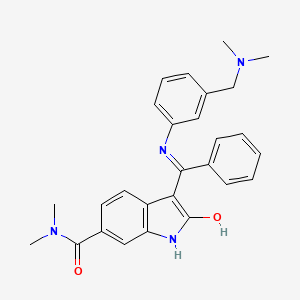
![2-[(3S,4S,5S,6R)-7-Hydroxy-4,6-dimethoxy-3,5-dimethylheptyl]-5,7-dimethoxy-8-(methoxymethoxy)-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B566148.png)
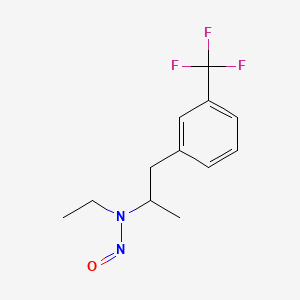
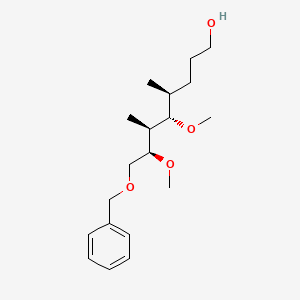
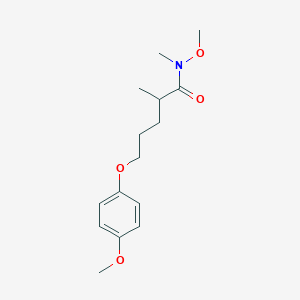
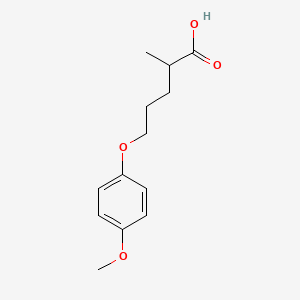
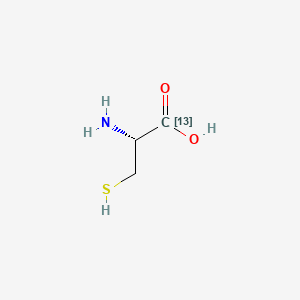
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/new.no-structure.jpg)

